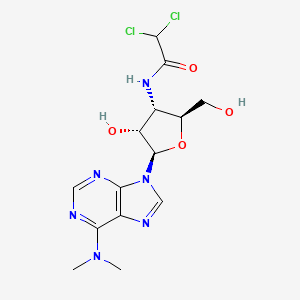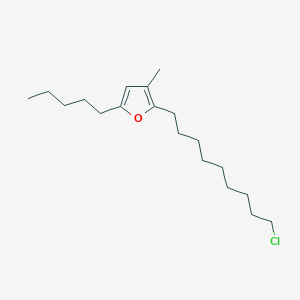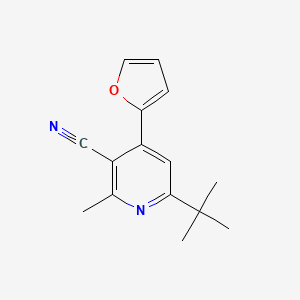
4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-3-isoxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one is a complex organic compound that features both imidazole and isoxazolidinone moieties The imidazole ring is known for its wide range of biological activities, while the isoxazolidinone ring is less common but still significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one typically involves the condensation of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with isoxazolidin-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation techniques to yield various derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Various hydrogenated derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group in the imidazole ring is thought to play a crucial role in its biological activity, possibly through the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one is unique due to the presence of the isoxazolidinone ring, which is less common in medicinal chemistry
Properties
CAS No. |
129661-56-9 |
|---|---|
Molecular Formula |
C8H9N5O4 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H9N5O4/c1-12-6(10-3-7(12)13(15)16)2-9-5-4-17-11-8(5)14/h2-3,5H,4H2,1H3,(H,11,14) |
InChI Key |
DPYGCRKOSNVYMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C=NC2CONC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)






